molecular formula C10H13F3N2 B2627473 (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine CAS No. 270253-11-7

(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine

Cat. No.: B2627473
CAS No.: 270253-11-7
M. Wt: 218.223
InChI Key: ZVQBRWKRJPPJQF-UHFFFAOYSA-N
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Description

(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine: is an organic compound with the molecular formula C10H13F3N2 . This compound features a trifluoromethyl group, an amino group, and a benzylamine moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine typically begins with commercially available starting materials such as benzylamine and 3-amino-1,1,1-trifluoropropan-2-ol.

    Reaction Steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into various amines or amides using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like halides, thiols, and amines.

Major Products Formed:

    Oxidation: Imines, nitriles.

    Reduction: Amines, amides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine exerts its effects depends on its application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent inhibitor.

Comparison with Similar Compounds

  • (3-Amino-1,1,1-trifluoropropan-2-yl)(methyl)amine
  • (3-Amino-1,1,1-trifluoropropan-2-yl)(ethyl)amine
  • (3-Amino-1,1,1-trifluoropropan-2-yl)(phenyl)amine

Comparison:

  • Uniqueness: (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine is unique due to the presence of both a trifluoromethyl group and a benzylamine moiety, which imparts distinct chemical and physical properties compared to its analogs.
  • Reactivity: The benzyl group can influence the compound’s reactivity, making it more suitable for specific applications in catalysis and drug development.

Properties

IUPAC Name

2-N-benzyl-3,3,3-trifluoropropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2/c11-10(12,13)9(6-14)15-7-8-4-2-1-3-5-8/h1-5,9,15H,6-7,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQBRWKRJPPJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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